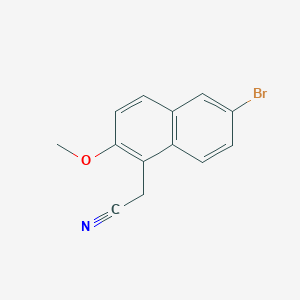
3-(5-Méthyl-1,3-benzoxazol-2-yl)aniline
Vue d'ensemble
Description
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408151. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activités antitumorales et antibactériennes
3-(5-Méthyl-1,3-benzoxazol-2-yl)aniline : des dérivés ont été synthétisés et évalués pour leur potentiel dans le traitement du cancer et des infections bactériennes . Ces composés ont montré des résultats prometteurs dans l'inhibition de la croissance des cellules tumorales et des bactéries, ce qui en fait des composés précieux pour le développement de médicaments et les applications thérapeutiques.
Électronique
Dans le domaine de l'électronique, les dérivés benzoxazole sont étudiés pour leurs propriétés électriques et leur utilisation potentielle dans les appareils électroniques . Les applications spécifiques en électronique ne sont pas détaillées dans les résultats de la recherche, mais les propriétés structurelles des benzoxazoles suggèrent qu'ils pourraient être utiles dans les semi-conducteurs organiques ou en tant que partie des matériaux électroniques.
Médecine
Les dérivés benzoxazole, y compris la This compound, sont étudiés pour leurs propriétés médicinales . Ils sont particulièrement connus pour leurs activités antifongiques, ce qui pourrait conduire au développement de nouveaux médicaments antifongiques aussi efficaces que les traitements standard comme le voriconazole contre des agents pathogènes tels que Aspergillus niger .
Agriculture
En agriculture, ces composés présentent un intérêt en raison de leurs propriétés antifongiques, qui pourraient être utilisées pour protéger les cultures des agents pathogènes fongiques . La capacité à lutter contre des champignons comme Aspergillus niger suggère des applications potentielles en tant que fongicides agricoles.
Science des matériaux
Le noyau benzoxazole de la This compound est important dans la recherche en science des matériaux. Bien que les applications spécifiques dans ce domaine ne soient pas détaillées dans les résultats de la recherche, les caractéristiques structurelles du composé pourraient être bénéfiques pour la création de nouveaux matériaux ayant des propriétés souhaitables telles que la stabilité thermique ou des caractéristiques optiques spécifiques .
Sciences de l'environnement
La recherche en sciences de l'environnement peut bénéficier des propriétés antifongiques et antimicrobiennes des dérivés benzoxazole. Ces composés pourraient être utilisés dans les efforts de surveillance et de remédiation environnementale pour contrôler les populations microbiennes et fongiques dans divers écosystèmes .
Chimie analytique
En chimie analytique, les dérivés benzoxazole peuvent être utilisés comme étalons ou réactifs dans divers dosages. Par exemple, ils pourraient être impliqués dans des dosages comme le test MTT, qui mesure la viabilité cellulaire en fonction de l'activité enzymatique mitochondriale .
Mécanisme D'action
Target of Action
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is a derivative of benzoxazole, a biologically important heterocyclic compound . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects . .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities
Result of Action
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline has been synthesized and assessed for its antitumor and antibacterial activities . Some derivatives of this compound have shown remarkable activity in both antitumor and antibacterial studies . .
Analyse Biochimique
Biochemical Properties
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . For instance, it has demonstrated significant inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli . Additionally, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline interacts with fungal enzymes, inhibiting the growth of Candida albicans and Aspergillus niger . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline has been shown to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways by interacting with key proteins involved in cell growth and survival. For example, it can inhibit the activity of kinases, leading to reduced phosphorylation of downstream targets and altered gene expression . These cellular effects underscore the potential of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism. The compound’s ability to inhibit enzyme activity and modulate gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The effects of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline over time in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies . It is subject to degradation over time, particularly under extreme pH and temperature conditions . In vitro studies have shown that prolonged exposure to 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline can lead to sustained inhibition of cell growth and function . In vivo studies have also demonstrated long-term effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects . At higher doses, it can cause adverse effects, including toxicity to normal cells . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and function . The compound’s involvement in metabolic pathways underscores its potential impact on cellular and systemic metabolism.
Transport and Distribution
The transport and distribution of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline within tissues, influencing its localization and activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline plays a significant role in its activity and function. This compound can localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline to these compartments, where it can exert its effects on cellular processes . For instance, localization to the nucleus allows the compound to interact with transcription factors and modulate gene expression . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMVUJGLTNKWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324995 | |
| Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-65-1 | |
| Record name | NSC408151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)







